![molecular formula C28H41Cl3N6O2 B2800942 N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride CAS No. 2319783-35-0](/img/structure/B2800942.png)
N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride
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Description
“N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride” is a complex organic compound. The name suggests it contains a benzamide group, a piperazine ring, and a cyclopropyl group. It’s likely that this compound or its derivatives could have potential applications in various fields, such as medicinal chemistry or material science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide group would contribute a planar structure, the piperazine would introduce a cyclic element, and the cyclopropyl group would add a three-membered ring to the structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H19N3O.3ClH/c2*18-14(16-12-3-4-12)11-1-5-13(6-2-11)17-9-7-15-8-10-17;;;/h2*1-2,5-6,12,15H,3-4,7-10H2,(H,16,18);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRVVMTXWAIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3CCNCC3.C1CC1NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis(N-cyclopropyl-4-(piperazin-1-yl)benzamide) trihydrochloride |
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